molecular formula C16H18N2S B12707852 N-Demethylpromethazine, (S)- CAS No. 146565-77-7

N-Demethylpromethazine, (S)-

Cat. No.: B12707852
CAS No.: 146565-77-7
M. Wt: 270.4 g/mol
InChI Key: IJOZCCILCJIHOA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethylpromethazine, (S)- is a stereoisomer of N-Demethylpromethazine, a derivative of promethazine Promethazine is a phenothiazine derivative that has been widely used for its antihistaminic, sedative, and antiemetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethylpromethazine, (S)- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other reagents that facilitate the removal of a methyl group from the nitrogen atom in the promethazine molecule .

Industrial Production Methods

Industrial production of N-Demethylpromethazine, (S)- follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure the purity and yield of the desired stereoisomer. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-Demethylpromethazine, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert N-Demethylpromethazine, (S)- back to promethazine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced promethazine, and various substituted derivatives, each with distinct pharmacological properties .

Scientific Research Applications

N-Demethylpromethazine, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Demethylpromethazine, (S)- involves its interaction with various receptors in the body. It primarily acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopaminergic and muscarinic receptors, contributing to its sedative and antiemetic properties. The molecular targets and pathways involved include the inhibition of histamine-mediated responses and modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Demethylpromethazine, (S)- is unique due to its specific stereochemistry, which can influence its binding affinity to receptors and its overall pharmacological effects. The (S)-enantiomer may exhibit different potency and efficacy compared to its ®-enantiomer and other related compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .

Properties

CAS No.

146565-77-7

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

(2S)-N-methyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m0/s1

InChI Key

IJOZCCILCJIHOA-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.